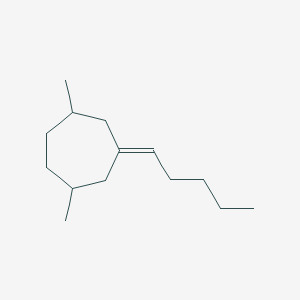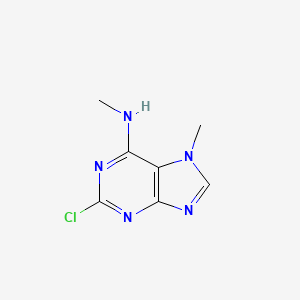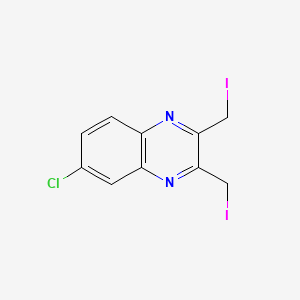
2,1-Benzoxaborole, 5-fluoro-1-(3-furanyl)-1,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,1-Benzoxaborole, 5-fluoro-1-(3-furanyl)-1,3-dihydro- is a synthetic organic compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique boron-containing heterocyclic structure, which imparts distinct chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzoxaborole, 5-fluoro-1-(3-furanyl)-1,3-dihydro- typically involves the following steps:
Formation of the Benzoxaborole Core: This can be achieved through the reaction of an ortho-aminophenol with a boronic acid or boronic ester under acidic conditions.
Introduction of the Fluoro Group: The fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Furanyl Group: The furanyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction between a furanyl boronic acid and the corresponding halogenated benzoxaborole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,1-Benzoxaborole, 5-fluoro-1-(3-furanyl)-1,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or furanyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,1-Benzoxaborole, 5-fluoro-1-(3-furanyl)-1,3-dihydro- would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The boron atom in the benzoxaborole core can form reversible covalent bonds with nucleophilic sites in proteins, which could be a key aspect of its mechanism.
Comparación Con Compuestos Similares
Similar Compounds
2,1-Benzoxaborole: The parent compound without the fluoro and furanyl groups.
5-Fluoro-2,1-benzoxaborole: A derivative with only the fluoro group.
1-(3-Furanyl)-2,1-benzoxaborole: A derivative with only the furanyl group.
Uniqueness
2,1-Benzoxaborole, 5-fluoro-1-(3-furanyl)-1,3-dihydro- is unique due to the presence of both the fluoro and furanyl groups, which can impart distinct chemical and biological properties compared to its simpler analogs
Propiedades
Fórmula molecular |
C11H8BFO2 |
|---|---|
Peso molecular |
201.99 g/mol |
Nombre IUPAC |
5-fluoro-1-(furan-3-yl)-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C11H8BFO2/c13-10-1-2-11-8(5-10)6-15-12(11)9-3-4-14-7-9/h1-5,7H,6H2 |
Clave InChI |
FFGFXTUHVJRIFJ-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C=C(C=C2)F)C3=COC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phenylmethyl N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-(3-oxobutyl)carbamate](/img/structure/B14000375.png)
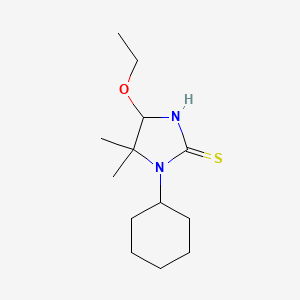
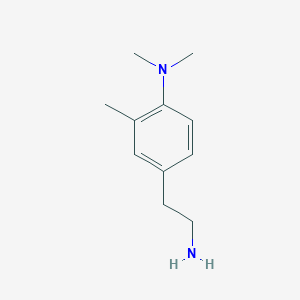
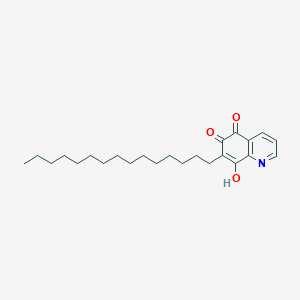
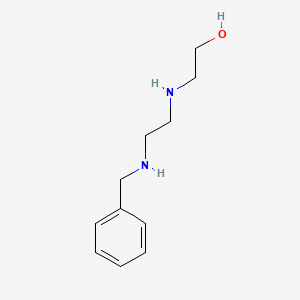
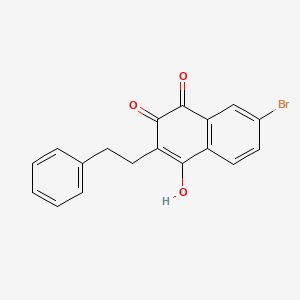
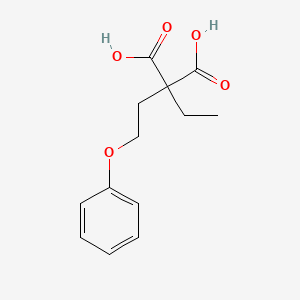
![4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B14000418.png)
![Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate](/img/structure/B14000425.png)
